

Val-Ala dipeptide chemical structure and properties

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Val-Ala Dipeptide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Val-Ala** dipeptide, scientifically known as L-valyl-L-alanine, is a fundamental biomolecule formed from the condensation of two essential amino acids, L-valine and L-alanine. As a product of protein metabolism, it plays a role as a metabolite within biological systems. Beyond its natural occurrence, **Val-Ala** has garnered significant interest in the pharmaceutical and biotechnology sectors, particularly as a linker molecule in antibody-drug conjugates (ADCs), showcasing its utility in targeted drug delivery. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analysis of the **Val-Ala** dipeptide, offering valuable insights for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identifiers

The **Val-Ala** dipeptide consists of an L-valine residue linked to an L-alanine residue via a peptide bond. The N-terminus is contributed by valine, and the C-terminus by alanine.

Table 1: Chemical Identifiers for Val-Ala Dipeptide



Identifier	Value	
IUPAC Name	(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoic acid	
Molecular Formula	C8H16N2O3	
Canonical SMILES	CC(C)C(C(=O)NC(C)C(=O)O)N	
InChI	InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10- 5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11) (H,12,13)/t5-,6-/m0/s1	
InChIKey	HSRXSKHRSXRCFC-WDSKDSINSA-N	
CAS Number	27493-61-4	

Physicochemical Properties

The physicochemical properties of the **Val-Ala** dipeptide are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.

Table 2: Physicochemical Properties of Val-Ala Dipeptide

Property	Value	Reference
Molecular Weight	188.22 g/mol	
Physical Description	Solid	
Water Solubility	100 mg/mL (requires sonication)	
logP (experimental)	-2.49 (extrapolated)	
pKa (α-carboxyl group)	~3-4 (estimated)	
pKa (α-amino group)	~8-9 (estimated)	
Isoelectric Point (pl)	~6.0 (estimated)	



Note on pKa and pI: Specific experimentally determined pKa values for **Val-Ala** are not readily available in the cited literature. The provided values are estimations based on the typical pKa ranges for the terminal carboxyl and amino groups of dipeptides.

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of Val-Ala Dipeptide

Solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides. The following is a generalized protocol for the synthesis of **Val-Ala** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

• Start with a suitable resin, such as a pre-loaded Fmoc-Ala-Wang resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

2. Fmoc Deprotection:

- Remove the Fmoc protecting group from the alanine residue on the resin by treating it with a solution of 20% piperidine in DMF. This exposes the free amino group for the subsequent coupling step.
- Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-piperidine adduct.

3. Coupling of Valine:

- Activate the carboxyl group of Fmoc-Val-OH using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
- Add the activated Fmoc-Val-OH solution to the resin and allow the coupling reaction to proceed to completion.
- Wash the resin with DMF to remove unreacted reagents and byproducts.



- 4. Final Fmoc Deprotection:
- Remove the Fmoc group from the newly added valine residue using 20% piperidine in DMF.
- Wash the resin extensively with DMF and then with a solvent like dichloromethane (DCM).
- 5. Cleavage and Deprotection:
- Cleave the dipeptide from the resin and simultaneously remove any side-chain protecting groups (if present) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
- Wash the peptide pellet with cold ether and then dry it under vacuum.
- 6. Purification:
- Purify the crude Val-Ala dipeptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).



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Figure 1. Solid-Phase Peptide Synthesis (SPPS) Workflow for Val-Ala.

High-Performance Liquid Chromatography (HPLC) Analysis

RP-HPLC is a standard analytical technique for assessing the purity of peptides.

- 1. Sample Preparation:
- Dissolve the synthesized Val-Ala dipeptide in a suitable solvent, typically the mobile phase A
 (e.g., water with 0.1% TFA).



- 2. HPLC System and Column:
- Utilize a C18 reversed-phase column.
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
- 3. Chromatographic Conditions:
- Employ a linear gradient elution, for example, from 5% to 95% of mobile phase B over a specified time (e.g., 30 minutes).
- Set the flow rate (e.g., 1 mL/min).
- Monitor the elution profile using a UV detector at a wavelength of 214 nm or 220 nm, where the peptide bond absorbs.
- 4. Data Analysis:
- The purity of the **Val-Ala** dipeptide is determined by integrating the peak area of the main product and expressing it as a percentage of the total integrated peak area.



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